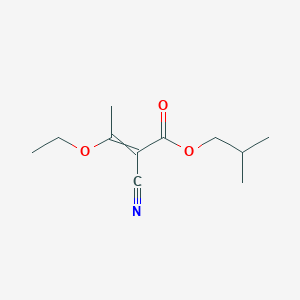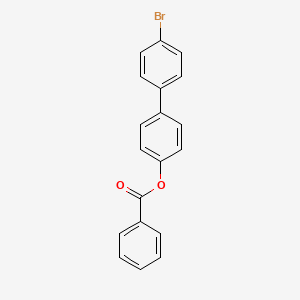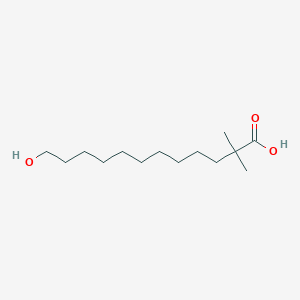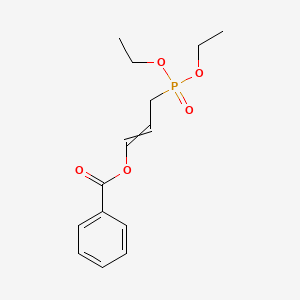
3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a diethoxyphosphoryl group attached to a prop-1-en-1-yl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate typically involves the reaction of diethyl phosphite with propargyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted organophosphorus compounds. These products have diverse applications in different fields .
Scientific Research Applications
3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants
Mechanism of Action
The mechanism of action of 3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate involves its interaction with molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The specific pathways and targets depend on the application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Diethoxyphosphoryl)prop-1-en-1-yl benzoate include:
(3,3-Diethoxyprop-1-en-1-yl)benzene: A structurally related compound with similar chemical properties.
1-(Diethoxyphosphoryl)-3-(4-ones-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic esters:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
95688-51-0 |
|---|---|
Molecular Formula |
C14H19O5P |
Molecular Weight |
298.27 g/mol |
IUPAC Name |
3-diethoxyphosphorylprop-1-enyl benzoate |
InChI |
InChI=1S/C14H19O5P/c1-3-18-20(16,19-4-2)12-8-11-17-14(15)13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
UZNCQNAGXXBTOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=COC(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


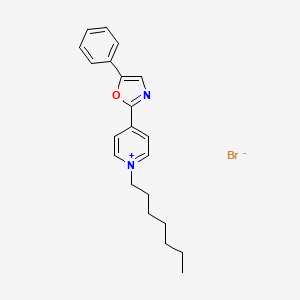
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
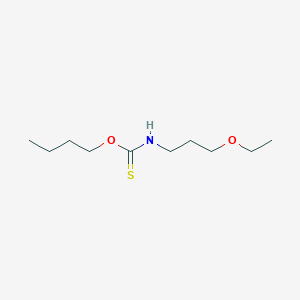
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
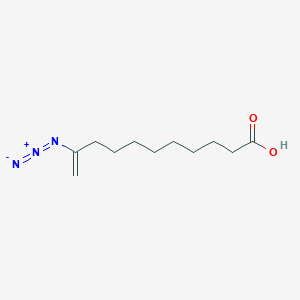

![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
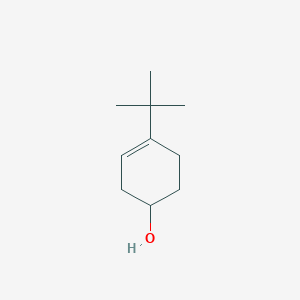
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)
